REACTION_CXSMILES
|
Cl[CH2:2][CH:3]([OH:21])[CH2:4][O:5][C:6]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:7]=1[CH2:8][C:9]1([CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1)[C:10]2=[O:15].O1CC1COC1C=CC=C2C=1CC1(CCCCC1)C2=O.[C:42]([NH2:46])([CH3:45])([CH3:44])[CH3:43]>O1CCOCC1>[C:42]([NH:46][CH2:2][CH:3]([OH:21])[CH2:4][O:5][C:6]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:7]=1[CH2:8][C:9]1([CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1)[C:10]2=[O:15])([CH3:45])([CH3:44])[CH3:43]
|
Name
|
mixture
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
4'-(3-chloro-2-hydroxypropoxy)-spiro(cyclohexane-1,2'-indan)-1'-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(COC1=C2CC3(C(C2=CC=C1)=O)CCCCC3)O
|
Name
|
4'-(2,3-epoxypropoxy)-spiro(cyclohexane-1,2'-indan)-1'-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(COC2=C3CC4(C(C3=CC=C2)=O)CCCCC4)C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
partitioned between 2 N tartaric acid and ether
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
CUSTOM
|
Details
|
The organic phases are evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)NCC(COC1=C2CC3(C(C2=CC=C1)=O)CCCCC3)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |